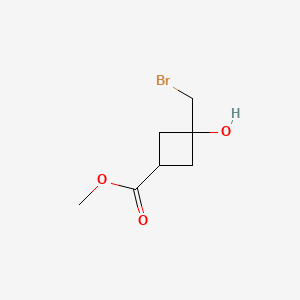
Methylcis-3-(bromomethyl)-3-hydroxycyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylcis-3-(bromomethyl)-3-hydroxycyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutane derivatives. This compound is characterized by a cyclobutane ring substituted with a bromomethyl group, a hydroxyl group, and a carboxylate ester group. The presence of these functional groups makes it a versatile compound in organic synthesis and various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methylcis-3-(bromomethyl)-3-hydroxycyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions involving alkenes or alkynes.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Hydroxylation: The hydroxyl group can be introduced through hydroboration-oxidation reactions or direct hydroxylation using oxidizing agents.
Esterification: The carboxylate ester group can be formed by reacting the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Methylcis-3-(bromomethyl)-3-hydroxycyclobutane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The hydroxyl group can be oxidized to form ketones or aldehydes, while reduction reactions can convert the carboxylate ester to alcohols.
Ester Hydrolysis: The ester group can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Hydrolysis: Formation of carboxylic acids and methanol.
Wissenschaftliche Forschungsanwendungen
Methylcis-3-(bromomethyl)-3-hydroxycyclobutane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methylcis-3-(bromomethyl)-3-hydroxycyclobutane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylcis-3-(chloromethyl)-3-hydroxycyclobutane-1-carboxylate: Similar structure with a chlorine atom instead of bromine.
Methyltrans-3-(bromomethyl)-3-hydroxycyclobutane-1-carboxylate: Geometric isomer with different spatial arrangement of substituents.
Methylcis-3-(bromomethyl)-3-methoxycyclobutane-1-carboxylate: Similar structure with a methoxy group instead of a hydroxyl group.
Uniqueness
Methylcis-3-(bromomethyl)-3-hydroxycyclobutane-1-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the bromomethyl group allows for versatile substitution reactions, while the hydroxyl and carboxylate ester groups offer additional sites for chemical modifications.
Eigenschaften
Molekularformel |
C7H11BrO3 |
|---|---|
Molekulargewicht |
223.06 g/mol |
IUPAC-Name |
methyl 3-(bromomethyl)-3-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H11BrO3/c1-11-6(9)5-2-7(10,3-5)4-8/h5,10H,2-4H2,1H3 |
InChI-Schlüssel |
NFIDPGASXQADRW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC(C1)(CBr)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B13008602.png)
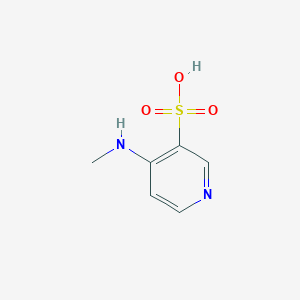
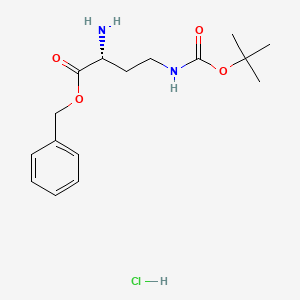
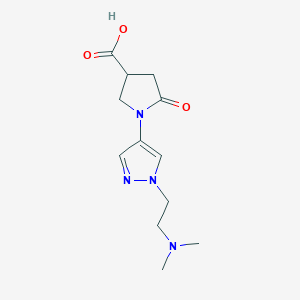
![5-Bromo-6-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13008635.png)
![(1R,2R,3R,6S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13008640.png)

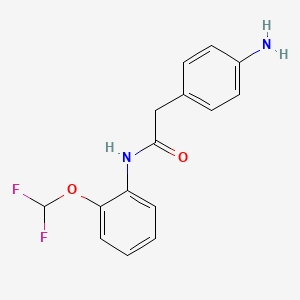
![1,5,6,8-tetrazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-trien-2-one](/img/structure/B13008655.png)
![3-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B13008656.png)
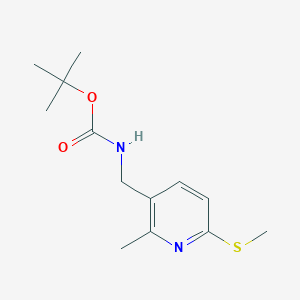
![2,3,3-Trimethylbicyclo[2.2.1]heptan-1-amine](/img/structure/B13008663.png)
![1-(2-Methylbenzo[d]thiazol-7-yl)ethanone](/img/structure/B13008670.png)
![N-((4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)methyl)cyclopropanamine](/img/structure/B13008681.png)
